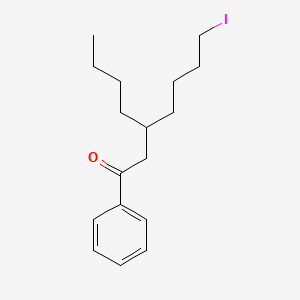
3-Butyl-7-iodo-1-phenylheptan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-7-iodo-1-phenylheptan-1-one is an organic compound with a complex structure that includes a butyl group, an iodine atom, and a phenyl group attached to a heptanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-7-iodo-1-phenylheptan-1-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by the introduction of the butyl and phenyl groups through various organic reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and control systems.
化学反应分析
Types of Reactions
3-Butyl-7-iodo-1-phenylheptan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to the formation of alcohols or other reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
3-Butyl-7-iodo-1-phenylheptan-1-one has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 3-Butyl-7-iodo-1-phenylheptan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom and phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3-Butyl-1-phenylheptan-1-one: Lacks the iodine atom, which may result in different reactivity and applications.
7-Iodo-1-phenylheptan-1-one:
3-Butyl-7-chloro-1-phenylheptan-1-one: Substitution of iodine with chlorine can lead to variations in reactivity and biological activity.
Uniqueness
3-Butyl-7-iodo-1-phenylheptan-1-one is unique due to the presence of both the butyl group and the iodine atom, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
88931-78-6 |
|---|---|
分子式 |
C17H25IO |
分子量 |
372.3 g/mol |
IUPAC 名称 |
3-butyl-7-iodo-1-phenylheptan-1-one |
InChI |
InChI=1S/C17H25IO/c1-2-3-9-15(10-7-8-13-18)14-17(19)16-11-5-4-6-12-16/h4-6,11-12,15H,2-3,7-10,13-14H2,1H3 |
InChI 键 |
MDUSZWBQAZSDHA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCCCI)CC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



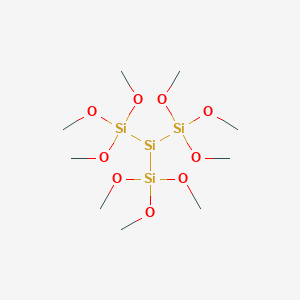
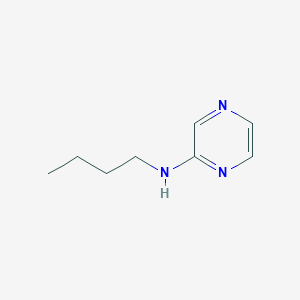
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)

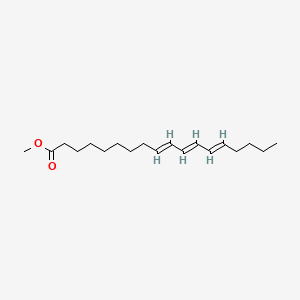
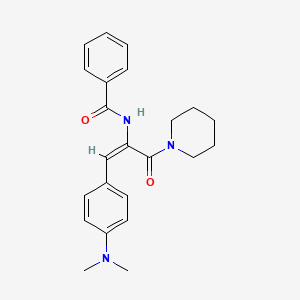

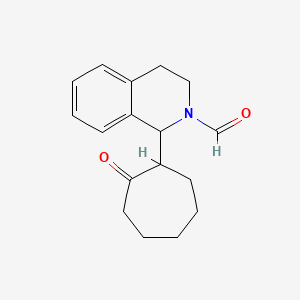
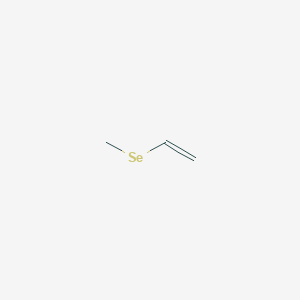
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)
